molecular formula C16H12O B1585603 10-Methylanthracene-9-carbaldehyde CAS No. 7072-00-6

10-Methylanthracene-9-carbaldehyde

Cat. No. B1585603
CAS RN: 7072-00-6
M. Wt: 220.26 g/mol
InChI Key: KVWSVUPNZVIFBN-UHFFFAOYSA-N
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Description

10-Methylanthracene-9-carbaldehyde is a derivative of anthracene . It has the molecular formula C16H12O and a molecular weight of 220.2659 . It is also known by other names such as 9-Anthracenecarboxaldehyde, 10-methyl- .


Molecular Structure Analysis

The IUPAC Standard InChI for 10-Methylanthracene-9-carbaldehyde is InChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

10-Methylanthracene-9-carbaldehyde is a yellow solid that is soluble in common organic solvents . It has a molecular weight of 220.2659 .

Scientific Research Applications

Redoximetric Titration Studies The compound has been investigated in redoximetric titrations with manganese(III) acetate in non-aqueous media, specifically in glacial acetic acid. These studies help in understanding the redox properties of such organic compounds, which are crucial for various chemical processes (Gündüz, Kılıç, & Öztaş, 1989).

Chemical Synthesis and Catalysis Research has been conducted on the acid-catalyzed cyclization of compounds related to 10-Methylanthracene-9-carbaldehyde, leading to the synthesis of substituted anthracenes and acridines. This demonstrates its role in synthetic organic chemistry, particularly in the formation of polycyclic aromatic hydrocarbons (Goossens, Smet, & Dehaen, 2002).

Semiconductor Applications Studies have explored its application in the synthesis of organic p-type semiconductors. The compound has been used as a dendron in synthesizing multi-branched molecules, which display good solubility in organic solvents and potential for use in organic thin film transistors (OTFTs) (Jung et al., 2009).

Photocatalysis The photocatalytic properties of derivatives of 10-Methylanthracene-9-carbaldehyde have been studied, particularly in the context of oxygenation reactions with dioxygen. This research is significant for understanding the photocatalytic activity in organic compounds and their potential applications in organic photochemistry (Kotani, Ohkubo, & Fukuzumi, 2004).

properties

IUPAC Name

10-methylanthracene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWSVUPNZVIFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220982
Record name 10-Methylanthracene-9-carbaldehyde
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methylanthracene-9-carbaldehyde

CAS RN

7072-00-6
Record name 10-Methyl-9-anthracenecarboxaldehyde
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Record name 10-Methylanthracene-9-carbaldehyde
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Record name 10-Methylanthracene-9-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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